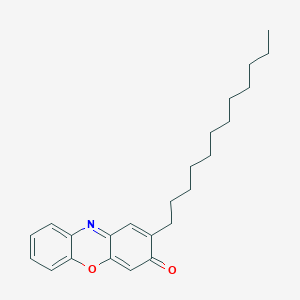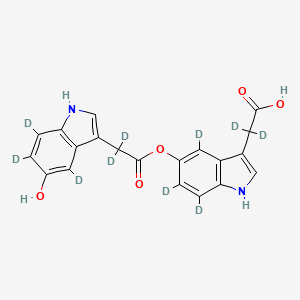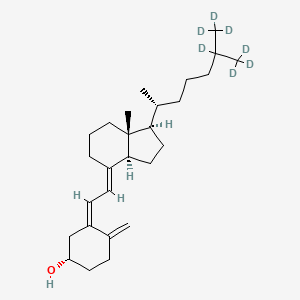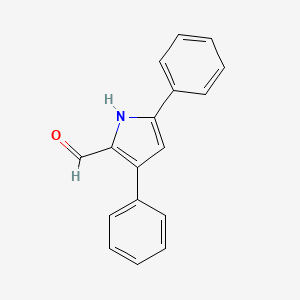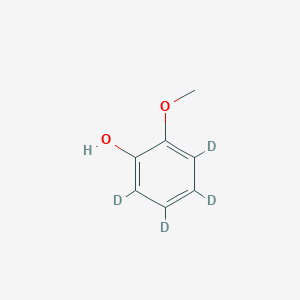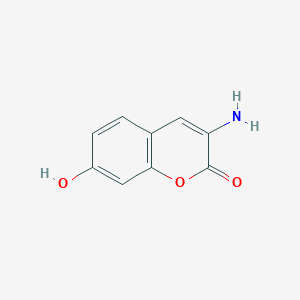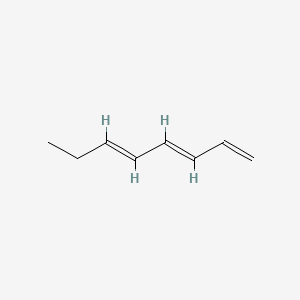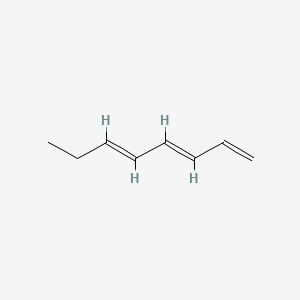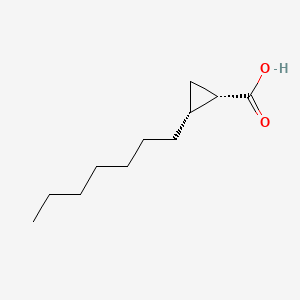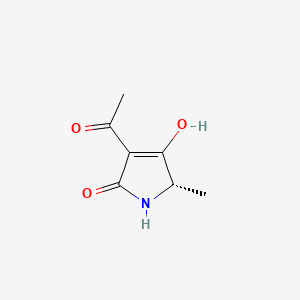
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione, also known as HEMPD, is a pyrrolidine-2,4-dione derivative that has been widely studied for its potential therapeutic applications. HEMPD has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) and the development of oxidative stress. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been found to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell survival.
生化学的および生理学的効果
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been found to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help to protect cells from oxidative damage. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been found to possess anti-inflammatory activity, which can help to reduce inflammation and pain. In addition, (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been shown to possess antitumor activity, which can help to inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is also stable under a range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations to the use of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has not been extensively studied in vivo, so its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for research on (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione. One area of interest is the development of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the study of the pharmacokinetic properties of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione in vivo, which could help to inform the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione and its potential therapeutic applications.
合成法
The synthesis of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione involves the reaction of 5-methyl-2,4-dioxopyrrolidine-3-acetic acid with formaldehyde in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione. The synthesis of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
科学的研究の応用
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in the development of various diseases.
特性
IUPAC Name |
(2S)-4-acetyl-3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-6(10)5(4(2)9)7(11)8-3/h3,10H,1-2H3,(H,8,11)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKLNGQMTWPLJ-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


